molecular formula C15H25NO4 B2814249 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid CAS No. 2375259-11-1

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid

Cat. No.: B2814249
CAS No.: 2375259-11-1
M. Wt: 283.368
InChI Key: PIMJDEWYDQFGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[35]nonan-8-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.

    Protection and deprotection steps: These steps are necessary to protect functional groups during the synthesis and to deprotect them at the final stage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid
  • 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid

Uniqueness

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[35]nonan-8-yl]acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-5-11(9-12(17)18)10-15(16)6-4-7-15/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJDEWYDQFGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.